molecular formula C10H10O2 B1266654 2-(Allyloxy)benzaldehyde CAS No. 28752-82-1

2-(Allyloxy)benzaldehyde

Cat. No. B1266654
CAS RN: 28752-82-1
M. Wt: 162.18 g/mol
InChI Key: BXCJDECTRRMSCV-UHFFFAOYSA-N
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Patent
US05811459

Procedure details

c:- (A) 3-Allyloxybenzyl chloride was obtained as follows: A mixture of 3-hydroxybenzaldehyde (6 g), allyl bromide (6.25 g), and potassium carbonate (8.82 g) in DENT (30 ml) was stirred for 18 hours, poured into water (100 ml) and extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with water (2×150 ml) and brine (2×150 ml), dried (magnesium sulphate) filtered and evaporated to give 2-allyloxybenzaldehyde (7.2 g).
Name
3-Allyloxybenzyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)CCl)[CH:2]=[CH2:3].[OH:13][C:14]1C=C(C=CC=1)C=O.C(Br)C=C.C(=O)([O-])[O-].[K+].[K+]>O>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:7][C:6]=1[CH:14]=[O:13])[CH:2]=[CH2:3] |f:3.4.5|

Inputs

Step One
Name
3-Allyloxybenzyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC=1C=C(CCl)C=CC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
6.25 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
8.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×150 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×150 ml) and brine (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.